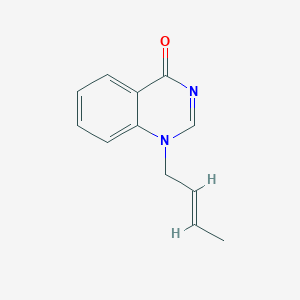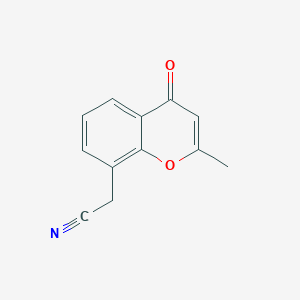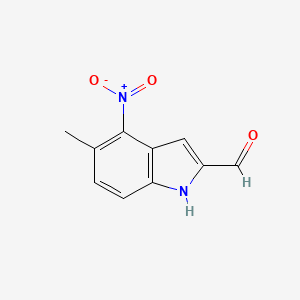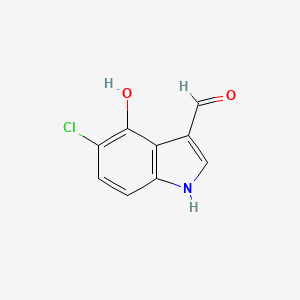![molecular formula C12H10N2O B15069650 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol](/img/structure/B15069650.png)
1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylalcohol with aldehydes followed by cyclization can yield the desired compound . Another method involves the use of amido-nitriles, which undergo cyclization in the presence of nickel catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents or acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.
Applications De Recherche Scientifique
1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, such as the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
1-Methyl-1H-naphtho[2,3-d]imidazole-4,9-dione: A related compound with additional functional groups that may enhance its biological activity.
Uniqueness: 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol is unique due to its fused ring structure, which combines the properties of both naphthalene and imidazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H10N2O |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
3-methyl-1H-benzo[f]benzimidazol-2-one |
InChI |
InChI=1S/C12H10N2O/c1-14-11-7-9-5-3-2-4-8(9)6-10(11)13-12(14)15/h2-7H,1H3,(H,13,15) |
Clé InChI |
CDBBOEVAPYNBAO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC3=CC=CC=C3C=C2NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069574.png)

![(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15069589.png)


![1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-](/img/structure/B15069604.png)

![8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B15069613.png)



![4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)
![4H-Benzo[a]quinolizin-4-one](/img/structure/B15069655.png)

